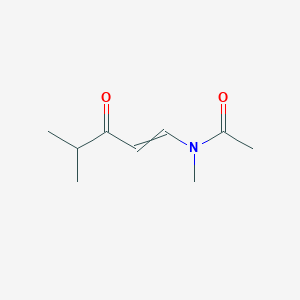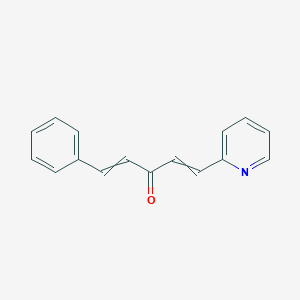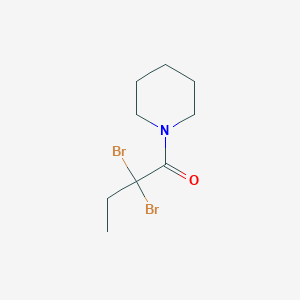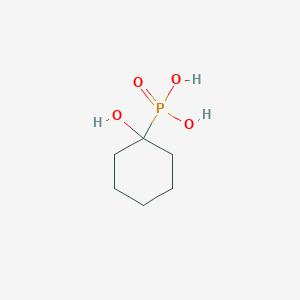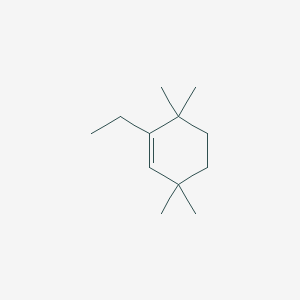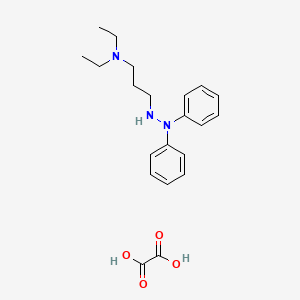
3-(2,2-diphenylhydrazinyl)-N,N-diethylpropan-1-amine;oxalic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2,2-diphenylhydrazinyl)-N,N-diethylpropan-1-amine;oxalic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a diphenylhydrazinyl group attached to a diethylpropan-1-amine backbone, combined with oxalic acid. The combination of these functional groups imparts distinct chemical properties, making it a subject of study in organic chemistry, medicinal chemistry, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,2-diphenylhydrazinyl)-N,N-diethylpropan-1-amine typically involves a multi-step process. One common method starts with the preparation of the diphenylhydrazine derivative, which is then reacted with N,N-diethylpropan-1-amine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction. The final step involves the addition of oxalic acid to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often utilizing continuous flow reactors and automated systems to ensure consistent quality. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize the production rate and minimize impurities.
Chemical Reactions Analysis
Types of Reactions
3-(2,2-diphenylhydrazinyl)-N,N-diethylpropan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents for these reactions include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogens, nucleophiles, and other substituting agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce reduced amines or hydrazines. Substitution reactions can result in a variety of substituted derivatives, depending on the nature of the substituent.
Scientific Research Applications
3-(2,2-diphenylhydrazinyl)-N,N-diethylpropan-1-amine has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including antioxidant and antimicrobial properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs or as a diagnostic tool.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(2,2-diphenylhydrazinyl)-N,N-diethylpropan-1-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Radical Scavenging: Acting as an antioxidant by neutralizing free radicals.
Enzyme Inhibition: Inhibiting specific enzymes involved in metabolic pathways.
Receptor Binding: Binding to cellular receptors and modulating their activity.
Comparison with Similar Compounds
Similar Compounds
2,2-diphenylhydrazine: A related compound with similar hydrazine functionality.
N,N-diethylpropan-1-amine: Shares the same amine backbone but lacks the diphenylhydrazinyl group.
Oxalic Acid Derivatives: Compounds containing oxalic acid as a functional group.
Uniqueness
3-(2,2-diphenylhydrazinyl)-N,N-diethylpropan-1-amine is unique due to the combination of its functional groups, which imparts distinct chemical properties and potential applications. The presence of both the diphenylhydrazinyl group and the diethylpropan-1-amine backbone, along with oxalic acid, makes it a versatile compound for various scientific and industrial uses.
Properties
CAS No. |
61299-37-4 |
|---|---|
Molecular Formula |
C21H29N3O4 |
Molecular Weight |
387.5 g/mol |
IUPAC Name |
3-(2,2-diphenylhydrazinyl)-N,N-diethylpropan-1-amine;oxalic acid |
InChI |
InChI=1S/C19H27N3.C2H2O4/c1-3-21(4-2)17-11-16-20-22(18-12-7-5-8-13-18)19-14-9-6-10-15-19;3-1(4)2(5)6/h5-10,12-15,20H,3-4,11,16-17H2,1-2H3;(H,3,4)(H,5,6) |
InChI Key |
RGZYVPMAKOVKAR-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCCNN(C1=CC=CC=C1)C2=CC=CC=C2.C(=O)(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


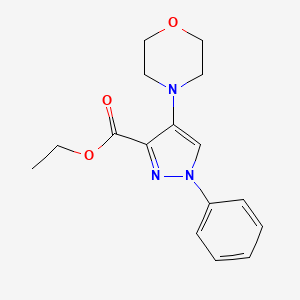
![2,2'-{1,4-Phenylenebis[methyl(phenyl)silanediyl]}di(prop-2-en-1-ol)](/img/structure/B14589708.png)

![1',3'-Dihydrospiro[cyclohexane-1,2'-indene]-1',4-diol](/img/structure/B14589730.png)
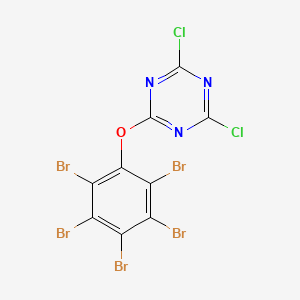
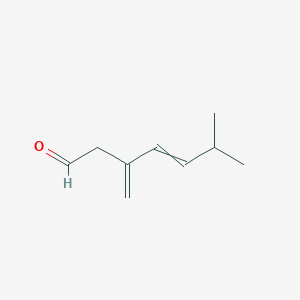
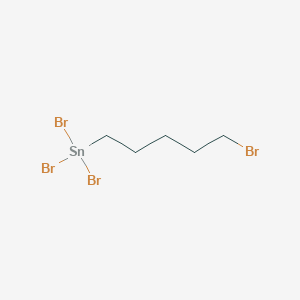
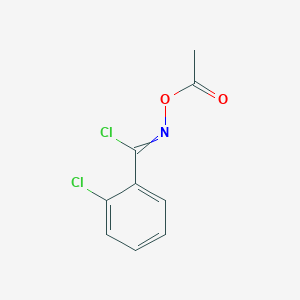
propanedioate](/img/structure/B14589763.png)
